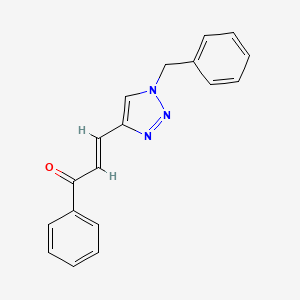![molecular formula C19H16N2O2 B6463173 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 2549022-76-4](/img/structure/B6463173.png)
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine (4-NCAP) is a chemical compound that has recently gained attention in the scientific community due to its unique properties and potential for use in a variety of applications. 4-NCAP is a heterocyclic compound that contains both a pyridine and an azetidine ring, and is considered to be an aromatic compound. It has been studied for its potential use as an antioxidant, a drug delivery system, and a fluorescent probe.
科学的研究の応用
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential antioxidant, as it has been shown to be capable of scavenging free radicals and reactive oxygen species. It has also been studied as a potential drug delivery system, as it has been shown to be capable of delivering therapeutic agents to specific sites in the body. Additionally, this compound has been studied as a potential fluorescent probe, as it has been shown to be capable of emitting fluorescence when exposed to ultraviolet light.
作用機序
The mechanism of action of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine is not fully understood, however, it is believed to be due to its ability to form strong hydrogen bonds with other molecules. It is believed that the strong hydrogen bonds formed by this compound enable it to interact with and bind to specific receptors in the body, thus allowing it to act as an antioxidant, a drug delivery system, and a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, however, it has been shown to have a variety of effects on the body. It has been shown to reduce the oxidative stress in cells, as well as to reduce inflammation and cell death. Additionally, this compound has been shown to have an effect on the expression of certain genes, as well as to have an effect on the metabolism of certain compounds.
実験室実験の利点と制限
The main advantage of using 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine in lab experiments is its ability to form strong hydrogen bonds with other molecules. This allows it to interact with and bind to specific receptors in the body, thus allowing it to act as an antioxidant, a drug delivery system, and a fluorescent probe. Additionally, this compound is relatively inexpensive and easy to synthesize, making it an attractive option for use in lab experiments. The main limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain scenarios.
将来の方向性
There are several potential future directions for 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine research. One potential direction is the development of new synthesis methods for the production of this compound, as well as the development of new methods to improve the yield of the desired product. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential use in drug delivery systems and as a fluorescent probe. Finally, further research could be conducted on the mechanism of action of this compound, in order to better understand its effects on the body.
合成法
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine can be synthesized through a variety of methods, including the condensation of 1-naphthaldehyde with 2-amino-3-methyl-1-azetidine, as well as the condensation of 1-naphthaldehyde with ethyl acetoacetate. The condensation of 1-naphthaldehyde with ethyl acetoacetate is the most commonly used method for the synthesis of this compound, as it is relatively straightforward and yields a high yield of the desired product. The reaction is typically carried out in a solvent such as methanol, and the reaction is typically carried out at a temperature of between 80-90°C.
特性
IUPAC Name |
naphthalen-1-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(18-7-3-5-14-4-1-2-6-17(14)18)21-12-16(13-21)23-15-8-10-20-11-9-15/h1-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRAMPBUIABHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463094.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-methyl-N-(3-phenylpropyl)acetamide](/img/structure/B6463100.png)

![(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6463131.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6463144.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463152.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B6463165.png)
![ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463178.png)
![2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6463181.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463187.png)